Product packaging for (2S,5R)-1-allyl-2,5-dimethylpiperazine(Cat. No.:CAS No. 155836-79-6)

(2S,5R)-1-allyl-2,5-dimethylpiperazine

Cat. No.: B124487
CAS No.: 155836-79-6
M. Wt: 154.25 g/mol
InChI Key: VKUXNUOPPQWDMV-BDAKNGLRSA-N
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Description

(2S,5R)-1-Allyl-2,5-dimethylpiperazine is an important chiral intermediate in the synthesis of potent, non-peptidic agonists for the delta-opioid receptor (DOR) . The delta-opioid receptor is a G protein-coupled receptor (GPCR) that is an emerging pharmacological target for pain relief and neurodegenerative diseases, offering a potential for novel opioid non-narcotic analgesic alternatives with a potentially improved safety profile compared to traditional mu-opioid receptor agonists . This diamine compound serves as a critical building block in the enantioconvergent synthesis of these ligands, enabling the laboratory preparation of multi-gram quantities in enantiomerically pure form without the need for chromatography . The structural motif provided by this piperazine is integral to the activity of resulting drug candidates, such as a series of benzamide compounds that have demonstrated potent agonist activity at both the micro and delta opioid receptors, with some analogs showing EC50 values in the sub-nanomolar range . Research into delta-opioid receptor ligands like those derived from this intermediate represents a promising approach to developing analgesics that may exhibit strong pain-relieving properties due to micro agonism, coupled with a reduced side effect profile resulting from delta agonism . This compound is offered for research applications exclusively and is intended to facilitate advanced medicinal chemistry and pharmaceutical development programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2 B124487 (2S,5R)-1-allyl-2,5-dimethylpiperazine CAS No. 155836-79-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,5R)-2,5-dimethyl-1-prop-2-enylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-4-5-11-7-8(2)10-6-9(11)3/h4,8-10H,1,5-7H2,2-3H3/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUXNUOPPQWDMV-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN[C@@H](CN1CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10461446
Record name (2S,5R)-1-allyl-2,5-dimethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155836-79-6
Record name (2S,5R)-1-allyl-2,5-dimethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Enantiopure 2s,5r 1 Allyl 2,5 Dimethylpiperazine

Enantioconvergent Synthesis Strategies

A highly effective approach for the synthesis of enantiopure (-)-1-allyl-(2S,5R)-dimethylpiperazine is through an enantioconvergent process starting from the readily available and inexpensive trans-2,5-dimethylpiperazine (B131708). nih.govacs.org This strategy is particularly advantageous as it allows for the conversion of an achiral starting material into a single desired enantiomer in high yield, avoiding the 50% theoretical yield limit of classical resolution. nih.govtcichemicals.com

Optical Resolution Techniques Utilizing Chiral Resolving Agents

The cornerstone of the enantioconvergent synthesis is an efficient optical resolution step. nih.gov This involves the separation of a racemic mixture of the mono-allylated piperazine (B1678402), (±)-1-allyl-2,5-dimethylpiperazine, into its constituent enantiomers. This separation is achieved by reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by fractional crystallization due to their different physical properties. acs.orgtcichemicals.com

For the resolution of (±)-1-allyl-2,5-dimethylpiperazine, (+)-camphoric acid has been successfully employed as a cost-effective resolving agent. acs.org The process involves dissolving the chiral acid in a suitable solvent, such as hot acetone, followed by the addition of the racemic piperazine derivative. The diastereomeric salt of the desired (+)-(2S,5R)-enantiomer crystallizes from the solution upon cooling, allowing for its separation by filtration. acs.org

Table 1: Optical Resolution of (±)-1-Allyl-2,5-dimethylpiperazine

Resolving Agent Enantiomer Isolated Key Process

Stereo-Controlled Interconversion of Unwanted Enantiomers

The interconversion is achieved through a specific chemical sequence. The process can involve protecting the second nitrogen, followed by a reaction that allows for the inversion of the stereocenters, and subsequent removal of the protecting group to yield the desired enantiomer. acs.org This stereochemical inversion allows for the unwanted enantiomer to be channeled back into the resolution process, ultimately converting all of the initial racemic material into the desired product. nih.govacs.org

Asymmetric Synthesis Approaches to the Piperazine Core and Functionalization

Asymmetric synthesis provides a direct route to enantiomerically enriched piperazine derivatives, bypassing the need for resolving a racemic mixture. These methods establish the required stereochemistry at the outset of the synthesis. nih.gov

Catalytic Asymmetric Hydrogenation of Piperazine Precursors

Catalytic asymmetric hydrogenation is a powerful tool for establishing stereocenters. mdma.ch In the context of piperazine synthesis, this approach involves the hydrogenation of a prochiral tetrahydropyrazine (B3061110) precursor using a chiral catalyst. princeton.edu The catalyst, typically a transition metal complex with a chiral ligand, directs the addition of hydrogen across the double bond from a specific face, leading to the formation of one enantiomer in excess.

For instance, the synthesis of a piperazine intermediate for the HIV protease inhibitor Crixivan® was achieved through the chiral hydrogenation of a tetrahydropyrazine, which established the absolute stereochemistry of the final product. princeton.edu Rhodium-based catalysts are also utilized for the enantioselective and diastereoselective hydrogenation of unsaturated lactams, which can serve as precursors to chiral piperidines and, by extension, piperazines. nih.gov

Table 2: Asymmetric Hydrogenation for Chiral Piperazine Synthesis

Precursor Type Catalyst Type (Example) Product
Tetrahydropyrazine Chiral Rhodium or Ruthenium complexes mdma.chprinceton.edu Enantioenriched Piperazine

Enantioselective Functionalization and Derivatization Methods

Another strategy involves the enantioselective functionalization of a pre-existing piperazine ring or a precursor. This can be achieved through various methods, including asymmetric allylic alkylation. nih.gov For example, palladium-catalyzed asymmetric decarboxylative allylic alkylation of N-protected piperazin-2-ones can produce highly enantioenriched tertiary piperazin-2-ones, which can be further converted to the corresponding chiral piperazines. nih.gov

Alternatively, a chiral building block approach can be employed. The synthesis can commence with a protected chiral piperazine derivative, such as (2S,5R)-1-Boc-2,5-dimethylpiperazine. chemicalbook.com This intermediate already possesses the correct stereochemistry. Subsequent chemical modifications, such as the removal of the Boc protecting group and the introduction of the allyl group, would lead to the final target molecule, (2S,5R)-1-allyl-2,5-dimethylpiperazine. acs.org Iridium-catalyzed asymmetric hydrogenation has also been shown to be effective for producing other chiral amines with high enantioselectivity. nih.gov

Scalability and Efficiency in Preparative Synthesis for Multi-Gram Quantities

For a synthetic route to be practically useful, especially in pharmaceutical development, it must be scalable and efficient. The enantioconvergent synthesis of (-)-1-allyl-(2S,5R)-dimethylpiperazine has been demonstrated to be suitable for laboratory-scale preparation of 100-gram quantities without the need for chromatographic purification. nih.govacs.org

Table 3: Mentioned Chemical Compounds

Compound Name Other Names/Synonyms Molecular Formula Role/Context
This compound (-)-1-allyl-(2S,5R)-dimethylpiperazine C₉H₁₈N₂ Target compound nih.govscbt.com
trans-2,5-Dimethylpiperazine - C₆H₁₄N₂ Starting material acs.orgnih.gov
(+)-Camphoric acid - C₁₀H₁₆O₄ Chiral resolving agent acs.org
(±)-1-Allyl-2,5-dimethylpiperazine Racemic 1-allyl-2,5-dimethylpiperazine C₉H₁₈N₂ Racemic intermediate acs.org
(-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine Unwanted enantiomer C₉H₁₈N₂ Recycled intermediate acs.org
1,4-Diallyl-2,5-dimethylpiperazine - C₁₂H₂₂N₂ Recyclable byproduct acs.org
(2S,5R)-1-Boc-2,5-dimethylpiperazine - C₁₁H₂₂N₂O₂ Chiral intermediate chemicalbook.com
Crixivan® Indinavir C₃₆H₄₇N₅O₄ HIV protease inhibitor princeton.edu
Tetrahydropyrazine - C₄H₈N₂ Precursor for hydrogenation princeton.edu

Analytical Techniques for Enantiomeric Purity Assessment

The successful synthesis of an enantiomerically pure compound necessitates robust analytical techniques to verify its stereochemical integrity. In the case of this compound, a combination of chromatographic and chiroptical methods provides a comprehensive evaluation of its enantiomeric excess (e.e.).

High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and quantification of enantiomers. This method relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, their separation.

For the analysis of piperazine derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often employed due to their broad applicability and excellent resolving power. While specific HPLC conditions for the direct analysis of this compound are not extensively detailed in publicly available literature, general approaches for similar chiral amines involve the use of normal-phase chromatography.

A typical, albeit not specifically validated for this compound, HPLC setup for the chiral separation of a related piperazine derivative involved a Chiralpak® IC column. The mobile phase consisted of a mixture of acetonitrile, methanol, and diethylamine (B46881) (DEA) in a 90:10:0.1 (v/v/v) ratio. The inclusion of an amine modifier like DEA is often crucial in the analysis of basic compounds to improve peak shape and resolution.

Table 1: Illustrative Chiral HPLC Parameters for a Piperazine Derivative

ParameterValue
Stationary Phase Chiralpak® IC
Mobile Phase Acetonitrile/Methanol/DEA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25 °C

This table represents a general method for a related compound class and would require optimization and validation for this compound.

Chiroptical Methods

Chiroptical methods, which are based on the differential interaction of chiral molecules with polarized light, provide another essential tool for assessing enantiomeric purity. These techniques are particularly valuable as they can offer a bulk analysis of the sample.

Optical Rotation:

Table 2: Chiroptical Data for (-)-(2S,5R)-1-allyl-2,5-dimethylpiperazine (Illustrative)

ParameterValue
Configuration (2S,5R)
Sign of Rotation (-)
Solvent Not specified in search results
Concentration (c) Not specified in search results
Wavelength (λ) Sodium D-line (589 nm)
Specific Rotation [α]D Value not available in search results

This table highlights the type of data obtained from optical rotation measurements. The actual value would need to be sourced from the primary literature's experimental section.

The combination of chiral HPLC, to visually separate and quantify any minor enantiomeric impurity, and chiroptical methods, to confirm the bulk enantiomeric composition, provides a robust and reliable assessment of the enantiomeric purity of this compound. This rigorous analytical characterization is fundamental to its use in the synthesis of targeted, effective, and safe pharmaceutical agents.

Stereochemical and Conformational Analysis of 2s,5r 1 Allyl 2,5 Dimethylpiperazine

Determination of Absolute and Relative Stereochemistry

The designation (2S,5R) defines the absolute configuration at the two stereocenters, C2 and C5, of the piperazine (B1678402) ring. The "trans" relationship between the two methyl groups is a crucial feature, distinguishing it from its "cis" diastereomer. The determination and confirmation of this stereochemistry rely on a combination of crystallographic and spectroscopic techniques.

While specific X-ray crystallography data for (2S,5R)-1-allyl-2,5-dimethylpiperazine itself is not widely published, the structures of its derivatives and salts are instrumental in confirming its absolute and relative stereochemistry. Chiral resolving agents, such as (+)-camphoric acid, are used to form diastereomeric salts with the racemic trans-2,5-dimethylpiperazine (B131708), allowing for the separation of the enantiomers. The formation of the (+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine, (+)-Camphoric Acid Salt is a key step in obtaining the enantiomerically pure compound. sci-hub.innih.gov

Although the crystal structure for this specific salt is not publicly available, analysis of a related meso-derivative, (2S,5R)-2,5-Dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazine, provides valuable insight into the piperazine core's conformation. In this derivative, the piperazine ring adopts a distinct chair conformation. This structural study confirms the trans-disposition of the methyl groups relative to the piperazine ring.

Table 1: Crystallographic Data for a Related Piperazine Derivative (Data for (2S,5R)-2,5-Dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazine)

ParameterValue
Molecular FormulaC₁₈H₂₄N₄
Crystal SystemMonoclinic
Space GroupP2₁/c
ConformationChair

This data illustrates the typical solid-state conformation of a trans-2,5-disubstituted piperazine ring.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and stereochemistry of molecules in solution. While a detailed comparative analysis between the (2S,5R) and (2R,5S) enantiomers requires specific experimental data, a predictive analysis based on the known spectra of related compounds like trans-2,5-dimethylpiperazine can be made. chemicalbook.com

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the allyl group and the methyl groups, as well as the protons on the piperazine ring. The chemical shifts and coupling constants of the ring protons are particularly sensitive to their axial or equatorial orientation, which in turn is dictated by the stereochemistry at C2 and C5. For instance, the coupling constants between adjacent axial-axial protons are typically larger than those for axial-equatorial or equatorial-equatorial protons.

A comparative analysis with the parent compound, trans-2,5-dimethylpiperazine, would highlight the changes in the chemical environment of the ring protons upon N-allylation. chemicalbook.com Furthermore, advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), would be essential to definitively assign all proton and carbon signals and to confirm the spatial relationships between protons, thereby verifying the trans configuration of the methyl groups.

Table 2: Predicted ¹H NMR Signals for this compound

GroupPredicted Chemical Shift (ppm)MultiplicityNotes
Methyl (CH₃)~1.0-1.2DoubletCoupled to the adjacent C-H proton.
Allyl (CH₂-N)~2.9-3.1DoubletCoupled to the adjacent vinylic proton.
Allyl (CH=)~5.7-5.9MultipletComplex splitting due to coupling with adjacent protons.
Allyl (=CH₂)~5.0-5.2MultipletTwo distinct signals for the terminal vinylic protons.
Piperazine Ring (CH)~2.5-3.0MultipletComplex signals due to diastereotopic nature.
Piperazine Ring (CH₂)~1.8-2.8MultipletComplex signals due to diastereotopic nature.

Conformational Preferences and Dynamics of the Piperazine Ring

The piperazine ring of this compound is not static but exists in a dynamic equilibrium of different conformations. The most stable conformation is the chair form, which minimizes torsional strain and angle strain. In this chair conformation, the substituents can occupy either axial or equatorial positions.

For monosubstituted and disubstituted six-membered rings, there is a strong energetic preference for larger substituents to occupy the more spacious equatorial positions to avoid unfavorable steric interactions, known as 1,3-diaxial interactions. researchgate.net In the case of this compound, both methyl groups are in a trans configuration. In the most stable chair conformation, it is expected that both the methyl group at C5 and the allyl group at N1 will preferentially occupy equatorial positions to minimize steric hindrance. The methyl group at C2 would consequently also be in an equatorial position.

The piperazine ring can undergo a process of ring inversion, or "flipping," where one chair conformation converts to another. In this process, axial substituents become equatorial, and equatorial substituents become axial. However, for this compound, the conformer with the bulky allyl and methyl groups in equatorial positions is significantly lower in energy and therefore predominates at equilibrium.

Impact of Stereochemistry on Molecular Recognition and Ligand Binding

The precise stereochemistry of this compound is paramount for its function as a precursor to biologically active molecules, particularly ligands for opioid receptors. nih.gov Research has shown that this specific enantiomer is a crucial building block for the synthesis of potent and selective agonists for the delta (δ) and mu (μ) opioid receptors.

The development of opioid analgesics with activity at multiple opioid receptors is an area of intense research, aiming to create effective pain relief with fewer side effects. The (2S,5R) configuration of the dimethylpiperazine core dictates the spatial orientation of the rest of the molecule, which is critical for proper binding to the receptor's active site.

For example, a series of potent dual μ and δ opioid receptor agonists were synthesized using the (2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl moiety. The specific arrangement of the allyl group and the stereocenters of the piperazine ring allows the final ligand to adopt a conformation that fits precisely into the binding pockets of both receptors. Any change in this stereochemistry would alter the three-dimensional shape of the ligand, likely leading to a significant loss of binding affinity and biological activity. This underscores the principle that molecular recognition in biological systems is highly dependent on the specific stereochemical and conformational properties of the ligand.

Structure Activity Relationship Sar Studies and Pharmacological Profiling

Elucidation of Opioid Receptor Binding Affinities and Selectivities

The primary pharmacological significance of the (2S,5R)-1-allyl-2,5-dimethylpiperazine moiety lies in its role as a precursor for ligands with high affinity and selectivity for the δ-opioid receptor nih.gov. Radioligand binding assays using rat brain preparations have been instrumental in quantifying these properties.

Derivatives of this compound, most notably SNC80, exhibit a pronounced selectivity for δ-opioid receptors over mu (μ)-opioid receptors. Research has demonstrated that these compounds bind with low nanomolar affinity to δ-receptors while displaying only micromolar affinity for μ-receptors acs.org. This selectivity is critical for investigating the specific physiological roles of the δ-opioid system. For instance, studies have shown that while agonists like DAMGO and deltorphin II can induce the co-internalization of μ- and δ-opioid receptors, the highly selective SNC80 does not, highlighting differential trafficking mechanisms based on ligand selectivity mdpi.com. The specific stereochemistry of the piperazine (B1678402) ring, particularly the (2S,5R) configuration, is a key determinant of this high δ-receptor affinity and selectivity acs.org.

Table 1: Opioid Receptor Binding Affinities of a Representative this compound Derivative (SNC80)

Compound δ-Receptor Affinity (Ki, nM) μ-Receptor Affinity (Ki, nM) Selectivity (μ Ki / δ Ki)
SNC80 Low Nanomolar Micromolar >2000-fold

Data synthesized from findings reported in scientific literature acs.org.

While the this compound scaffold is a cornerstone for δ-selective ligands, modifying related piperazine structures is a key strategy for developing compounds with a mixed pharmacological profile. The development of dual μ- and δ-opioid receptor agonists is an area of significant interest, as preclinical studies suggest that such ligands may offer potent analgesia with a reduced propensity for tolerance and other side effects associated with pure μ-agonists nih.govfrontiersin.org. Strategies to achieve this dual agonism involve structural modifications to the core piperazine moiety to enhance affinity at the μ-receptor while maintaining potent δ-receptor activity. This approach often involves altering the aromatic substituents attached to the piperazine scaffold to optimize interactions with the binding pockets of both receptor subtypes nih.gov.

Influence of Allyl and Methyl Substituents on Pharmacophore Development

The development of a pharmacophore model for δ-selective ligands heavily relies on the specific structural features of the this compound core.

Methyl Substituents : The stereochemistry of the two methyl groups at the C2 and C5 positions of the piperazine ring is paramount. The trans configuration, specifically (2S,5R), has been proven essential for high-affinity binding to the δ-opioid receptor acs.org. The synthesis of this specific enantiomerically pure diamine is a critical step in producing potent δ-opioid ligands nih.gov.

In Vitro Pharmacological Assays for Functional Efficacy (e.g., Mouse Vas Deferens, Guinea Pig Ileum Assays)

To determine the functional activity of ligands derived from this compound, researchers employ isolated tissue bioassays. These assays provide crucial information on the efficacy (agonist vs. antagonist activity) and receptor selectivity of a compound nih.gov.

Mouse Vas Deferens (MVD) : This tissue is densely populated with δ-opioid receptors. Potent δ-agonists strongly inhibit the electrically stimulated contractions of the MVD. Derivatives of this compound have demonstrated high potency as agonists in this assay, confirming their functional activity at δ-receptors acs.orgresearchgate.net.

Guinea Pig Ileum (GPI) : The myenteric plexus of the guinea pig ileum is rich in μ-opioid receptors. Consequently, this preparation is highly sensitive to μ-agonists. The same piperazine derivatives that are potent in the MVD assay show significantly lower potency in the GPI assay, providing functional evidence of their high selectivity for δ-receptors over μ-receptors acs.orgresearchgate.netnih.gov.

Table 2: Functional Activity of a Representative this compound Derivative in Isolated Tissue Assays

Assay Predominant Receptor Type Observed Activity Implication
Mouse Vas Deferens (MVD) Delta (δ) High Agonist Potency Confirms functional δ-opioid agonism
Guinea Pig Ileum (GPI) Mu (μ) Low Agonist Potency Confirms high selectivity for δ- over μ-receptors

Data synthesized from findings reported in scientific literature acs.orgresearchgate.net.

Computational and Theoretical Investigations of 2s,5r 1 Allyl 2,5 Dimethylpiperazine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for exploring the electronic characteristics of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which in turn dictate the molecule's stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. mdpi.com For (2S,5R)-1-allyl-2,5-dimethylpiperazine, the HOMO is typically localized on the electron-rich regions, such as the nitrogen atoms and the allyl group's double bond, highlighting these sites as potential centers for electrophilic attack. The LUMO, conversely, indicates regions susceptible to nucleophilic attack. Analysis of these orbitals provides insight into how the molecule will interact in chemical reactions.

Table 1: Illustrative Frontier Molecular Orbital Data for this compound Note: The following data are representative examples for illustrative purposes and are not derived from direct experimental measurements of the specified compound.

ParameterEnergy (eV)Description
EHOMO-6.50Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO-0.25Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE)6.25Indicates chemical reactivity and kinetic stability. A larger gap implies greater stability. researchgate.net

Mulliken population analysis is a method used to calculate the partial atomic charges within a molecule from the results of quantum chemical calculations. This analysis provides a numerical estimate of how electrons are distributed among the different atoms, offering a picture of the molecule's electrostatic landscape. Understanding the charge distribution is vital for predicting sites of intermolecular interactions, such as hydrogen bonding and electrostatic attraction or repulsion.

In this compound, the nitrogen atoms are expected to carry significant negative partial charges due to their high electronegativity, making them nucleophilic centers and potential hydrogen bond acceptors. The hydrogen atoms bonded to carbon will have small positive charges, while the carbon atoms will exhibit varied charges depending on their bonding environment. This detailed charge map is instrumental in molecular docking studies and in understanding the molecule's solubility and polarity.

Table 2: Illustrative Mulliken Atomic Charges for this compound Note: The following data are representative examples for illustrative purposes and are not derived from direct experimental measurements of the specified compound. Atom numbering is arbitrary for this example.

AtomIllustrative Mulliken Charge (a.u.)
N1 (piperazine ring)-0.65
N4 (piperazine ring)-0.62
C2 (piperazine ring)-0.15
C5 (piperazine ring)-0.16
C (allyl, attached to N1)-0.20
C (allyl, terminal)-0.28

Molecular Docking and Ligand-Receptor Interaction Modeling

This compound is a key intermediate in the synthesis of ligands for specific biological targets, such as delta-opioid receptors. nih.govsci-hub.in Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This modeling is essential for understanding the structural basis of ligand affinity and selectivity.

The process involves placing the ligand (or its derivative) into the binding site of the receptor's three-dimensional structure. A scoring function is then used to estimate the binding affinity (e.g., in kcal/mol) and rank the different binding poses. The results reveal key intermolecular interactions, such as hydrogen bonds, salt bridges, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues in the receptor's active site. nih.gov For derivatives of this compound, docking studies can elucidate why certain modifications enhance binding to the delta-opioid receptor while potentially reducing affinity for other receptors, thus guiding the development of more selective drugs.

Table 3: Illustrative Molecular Docking Results for a Derivative of this compound with a Target Receptor Note: The following data are representative examples for illustrative purposes and are not derived from direct experimental measurements of the specified compound.

ParameterValue/ResidueSignificance
Binding Affinity-9.2 kcal/molEstimated free energy of binding; a more negative value indicates stronger binding.
Hydrogen Bond InteractionsAsp128, Tyr308Key interactions contributing to binding specificity and stability.
Hydrophobic InteractionsTrp274, Leu295Interactions with nonpolar residues that stabilize the ligand in the binding pocket.
Salt BridgeAsp128Strong electrostatic interaction between the ligand's protonated nitrogen and a charged residue. nih.gov

Advanced Topological and Interaction Analyses

To gain a more profound understanding of the bonding and non-covalent interactions within and between molecules, advanced analytical methods based on electron density are employed. These techniques provide a detailed, quantitative picture of chemical interactions that goes beyond simple structural representations.

The Quantum Theory of Atoms in Molecules (AIM) analyzes the topology of the electron density (ρ) to characterize chemical bonding. nih.gov AIM partitions a molecule into atomic basins and identifies critical points in the electron density where the gradient of ρ is zero. A Bond Critical Point (BCP) located between two nuclei indicates a chemical bond. The properties of the electron density at this point, such as its magnitude and its Laplacian (∇²ρ), reveal the nature of the interaction.

For covalent bonds, such as the C-C and C-N bonds within this compound, the electron density at the BCP is high, and the Laplacian is negative, indicating a concentration of charge. For non-covalent interactions, like weak intramolecular hydrogen bonds or van der Waals contacts, the electron density at the BCP is much lower, and the Laplacian is positive, signifying charge depletion.

The Reduced Density Gradient (RDG) is a function derived from the electron density and its gradient, used specifically to visualize and characterize non-covalent interactions (NCIs). chemrxiv.org Plotting the RDG against the electron density signed by the second eigenvalue of the Hessian matrix allows for the identification of different interaction types. This results in 3D visualizations where large, low-density surfaces appear between interacting fragments, color-coded to distinguish between strong attractive interactions (like hydrogen bonds), weak van der Waals forces, and repulsive steric clashes.

The Electron Localization Function (ELF) is another powerful tool that maps the localization of electrons in a molecule. jussieu.frjussieu.fr ELF values range from 0 to 1, where high values (close to 1) correspond to regions with a high probability of finding a localized electron pair, such as in covalent bonds or lone pairs. uliege.be In this compound, ELF analysis would clearly show basins of high localization corresponding to the C-C, C-H, C-N covalent bonds, and the lone pair electrons on the two nitrogen atoms. The analysis of these basins provides a chemically intuitive picture of the molecule's electronic structure. diva-portal.org

Molecular Dynamics Simulations for Conformational Sampling and Binding Mechanisms

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and binding events. This method is particularly valuable for understanding the dynamic nature of flexible molecules like this compound and its interactions with biological targets.

Conformational Sampling:

MD simulations can be employed to explore the potential energy surface of the molecule and identify the most populated and energetically favorable conformations. Enhanced sampling techniques, such as simulated tempering or metadynamics, can be used to overcome energy barriers and accelerate the exploration of the conformational space, ensuring a comprehensive sampling of possible molecular shapes. nih.govnih.gov This is crucial for understanding how the molecule might adapt its conformation upon binding to a receptor.

Binding Mechanisms:

Given that this compound is a key intermediate in the synthesis of delta-opioid receptor ligands, understanding its binding mechanism to this receptor is of significant interest. nih.gov MD simulations can model the process of the ligand binding to the receptor's active site, providing insights into the key interactions that stabilize the ligand-receptor complex.

These simulations can reveal the specific amino acid residues in the receptor that form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the ligand. rsc.org By analyzing the trajectory of the binding process, researchers can determine the binding pathway, the residence time of the ligand in the binding pocket, and the free energy of binding. This information is invaluable for the rational design of more potent and selective ligands. For example, simulations could elucidate how the allyl group orients itself within a hydrophobic pocket of the receptor and how the piperazine (B1678402) nitrogens might interact with polar residues.

Interactive Data Table: Typical Parameters in an MD Simulation of this compound Binding

Simulation ParameterTypical Value/SettingPurpose
Force FieldCHARMM, AMBER, OPLSDescribes the potential energy of the system
Water ModelTIP3P, SPC/EExplicitly solvates the system
Simulation Time100-1000 nsAllows for sufficient sampling of binding events
Temperature300 KSimulates physiological conditions
Pressure1 atmSimulates physiological conditions
EnsembleNPT (Isothermal-isobaric)Maintains constant number of particles, pressure, and temperature

Broader Research Applications and Future Trajectories of 2s,5r 1 Allyl 2,5 Dimethylpiperazine

Strategic Building Block in Complex Organic Synthesis

The primary and most well-documented application of (2S,5R)-1-allyl-2,5-dimethylpiperazine is as a key chiral intermediate in the multi-step synthesis of complex, biologically active molecules. Its utility is particularly highlighted in the development of ligands for opioid receptors.

A high-yield, large-scale enantioconvergent synthesis for (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine has been developed, underscoring its importance as a synthetic intermediate. nih.gov This process starts from the less expensive trans-2,5-dimethylpiperazine (B131708) and allows for the efficient production of the enantiomerically pure diamine without the need for chromatography. nih.gov The availability of this specific enantiomer is crucial for constructing molecules with precise three-dimensional structures required for selective interaction with biological targets. nih.gov

Its strategic value lies in its pre-defined stereochemistry at the C2 and C5 positions, which serves as a rigid anchor to direct the spatial orientation of other parts of a larger molecule. This has been effectively demonstrated in the synthesis of potent and selective delta-opioid receptor ligands. nih.gov Furthermore, derivatives incorporating the (2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl moiety have been instrumental in creating a series of potent non-peptidic agonists that are active at both the mu and delta opioid receptors. organic-chemistry.org

Table 1: Examples of Complex Molecules Synthesized Using the this compound Scaffold

Resulting Compound ClassTarget Receptor(s)Research Focus
N-Alkyl-N-arylbenzamidesMu-opioid, Delta-opioidDevelopment of potent, dual-receptor agonists for pain management. organic-chemistry.org
Delta-opioid receptor ligandsDelta-opioidExploration of selective agonists. nih.gov

Contribution to the Development of Chiral Catalysts

The piperazine (B1678402) ring is a privileged scaffold found in numerous biologically active compounds and has been successfully employed in the field of catalysis. rsc.orgnih.gov Chiral piperazine derivatives, in particular, are sought after as ligands for metal-catalyzed asymmetric reactions, where they can induce high levels of enantioselectivity. rsc.orgnih.gov For instance, novel C2-symmetric chiral piperazines have been designed and synthesized to act as effective ligands in copper-catalyzed asymmetric acylation reactions. rsc.orgnih.gov Similarly, piperazine-based compounds have been used to create tetradentate ligands for metal-catalyzed oxidation reactions. nih.gov

While the broader class of chiral piperazines has shown significant promise and utility in catalyst development, the primary documented role of this compound in the scientific literature is that of a synthetic intermediate rather than a direct component of a catalytic system. nih.govorganic-chemistry.org Its value is derived from being a product of a sophisticated synthesis itself, providing a chiral framework for building larger, pharmacologically active molecules. nih.gov Its potential use as a chiral ligand in asymmetric catalysis remains a plausible but less explored area of its application.

Exploration in Chemical Biology and Proteomics

The application of this compound as a building block for opioid receptor ligands directly places it within the realm of chemical biology. Chemical biology aims to understand and manipulate biological systems using chemical tools. In this context, the piperazine derivative is essential for creating highly specific molecular probes to study the function, structure, and pharmacology of opioid receptors. nih.govorganic-chemistry.org

By incorporating this scaffold, researchers have developed potent agonists for both mu and delta opioid receptors. organic-chemistry.org These synthetic ligands are critical tools for:

Structure-Activity Relationship (SAR) Studies: Exploring how modifications to the ligand structure affect its binding affinity and efficacy at the receptor. organic-chemistry.org

Receptor Probing: Investigating the binding pockets of opioid receptors to understand the molecular basis of ligand recognition and signal transduction.

Therapeutic Development: Serving as lead compounds in the quest for new analgesics with potentially improved side-effect profiles. organic-chemistry.org

The synthesis of these chemical probes allows for a detailed examination of the opioid system, contributing valuable knowledge to neuropharmacology and the broader fields of chemical biology and proteomics.

Emerging Research Frontiers for Piperazine-Based Scaffolds in Medicinal Chemistry and Related Disciplines

The piperazine nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in approved drugs and its synthetic versatility. rsc.orgrsc.org The structural diversity of piperazine-containing drugs is significant, though historically, substitutions have been more common on the nitrogen atoms than on the carbon atoms of the ring. rsc.org Emerging research frontiers are increasingly focused on creating more complex, carbon-substituted piperazines to expand the accessible three-dimensional chemical space for drug discovery. rsc.orgrsc.org

The piperazine scaffold is a cornerstone in the development of drugs targeting a wide array of diseases. acs.orgrsc.orgdicp.ac.cn Its flexible core structure is ideal for designing new bioactive compounds. rsc.orgdicp.ac.cn Current and future research directions for piperazine-based molecules are extensive and diverse.

Table 2: Selected Therapeutic Areas for Piperazine Scaffolds

Therapeutic AreaExamples of Pharmacological Activity
Oncology Anticancer, Anti-proliferative, Tubulin Polymerization Inhibition nih.govdicp.ac.cn
Infectious Diseases Antibacterial, Antifungal, Antiviral, Antimalarial rsc.orgdicp.ac.cn
Central Nervous System Antidepressant, Antipsychotic, Anxiolytic, Cognition Enhancers nih.govrsc.org
Inflammatory Diseases Anti-inflammatory, Analgesic acs.org
Other Anti-HIV-1, Antidiabetic, Radioprotective rsc.org

Given that this compound is an established chiral building block, its future applications could extend beyond opioid research into these emerging areas. Its defined stereochemistry could be leveraged to design novel, potent, and selective agents in oncology, infectious disease, and the treatment of various central nervous system disorders, representing a promising trajectory for this versatile chemical entity.

Q & A

Q. What are the most efficient synthetic routes for preparing enantiomerically pure (2S,5R)-1-allyl-2,5-dimethylpiperazine?

A high-yield enantioconvergent synthesis starting from trans-2,5-dimethylpiperazine has been developed. Key steps include:

  • Optical resolution : Racemic 1-allyl-trans-2,5-dimethylpiperazine is resolved using (+)- and (−)-camphoric acids, achieving >99% enantiomeric excess (ee) .
  • Enantiomer interconversion : The undesired (+)-enantiomer is converted into the target (−)-(2S,5R)-form via acid-catalyzed equilibration, avoiding chromatography and enabling 100 g-scale production .
  • Yield optimization : The process achieves >90% yield through recrystallization and solvent selection (e.g., ethanol/water mixtures) .

Q. How is the absolute stereochemistry of this compound confirmed?

  • X-ray crystallography : The absolute configuration is determined by analyzing the salt formed with (+)-camphoric acid, confirming the 2S,5R stereochemistry .
  • Comparative optical rotation : Enantiopure samples are cross-validated against known standards using polarimetry .

Q. What analytical methods ensure purity and enantiomeric excess (ee) of the compound?

  • Chiral HPLC : Utilized with columns such as Chiralpak AD-H or OD-H, using hexane/isopropanol mobile phases to resolve enantiomers .
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR verify structural integrity, with diastereotopic proton splitting confirming stereochemical rigidity .

Advanced Research Questions

Q. How is this compound utilized in designing δ-opioid receptor ligands?

  • Key intermediate : The compound serves as a chiral building block for synthesizing SNC 80, a selective δ-opioid agonist. The allyl group enables further functionalization via alkylation or coupling reactions .
  • Structure-activity relationship (SAR) : Derivatives are synthesized by introducing aryl or heteroaryl groups at the allyl position. Binding assays in rat brain membranes show sub-nanomolar affinity for δ-receptors (e.g., Ki=1.2nMK_i = 1.2 \, \text{nM} for SNC 80) .
  • Bioassay validation : In vivo studies in rodent models confirm antinociceptive effects without μ-opioid side effects .

Q. Can the compound participate in catalytic hydrogenation/dehydrogenation cycles for hydrogen storage?

While not directly studied, analogous piperazine/pyrazine systems (e.g., 2,5-dimethylpiperazine) undergo reversible hydrogenation using iridium catalysts. Key findings include:

  • Reversibility : Three equivalents of hydrogen are stored/released per cycle under mild conditions (T=80120C,P=110barT = 80–120^\circ \text{C}, P = 1–10 \, \text{bar}) .
  • Solvent-free systems : High efficiency (>95% per cycle) is achieved without solvents, suggesting potential for energy applications .

Q. How does stereochemistry influence polymer properties when using related piperazine monomers?

  • Stiff-chain polymers : Poly(terephthaloyl-trans-2,5-dimethylpiperazine) exhibits persistence lengths of 4.9 nm in m-cresol, attributed to stereoregular packing .
  • Excluded-volume effects : At high molecular weights (Mw>105M_w > 10^5), chains adopt flexible conformations due to solvent interactions, critical for designing stimuli-responsive materials .

Methodological Challenges & Data Contradictions

Q. How are conflicting results in stereochemical assignments resolved?

  • Cross-validation : Combining X-ray data (definitive) with spectroscopic (NOESY) and computational (DFT) methods ensures consistency .
  • Case study : Initial discrepancies in the configuration of SNC 80 intermediates were resolved by re-analyzing coupling constants and optical rotations against synthesized standards .

Q. What strategies mitigate racemization during large-scale synthesis?

  • Low-temperature protocols : Reactions are conducted below 0C0^\circ \text{C} to minimize epimerization .
  • Inert atmosphere : Use of nitrogen/argon prevents oxidative degradation of sensitive intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.